SGI-9380
Description
Properties
Molecular Formula |
C16H17ClFN3O2 |
|---|---|
Molecular Weight |
337.7794 |
IUPAC Name |
3-Chloro-N-(cyclobutylmethyl)-N-(2-fluoro-4-hydroxybenzyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17ClFN3O2/c17-15-7-14(19-20-15)16(23)21(8-10-2-1-3-10)9-11-4-5-12(22)6-13(11)18/h4-7,10,22H,1-3,8-9H2,(H,19,20) |
InChI Key |
VPBPUWJPKOCSNX-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(Cl)=NN1)N(CC2CCC2)CC3=CC=C(O)C=C3F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGI-9380; SGI9380; SGI 9380 |
Origin of Product |
United States |
Discovery and Preclinical Development of Sgi 9380
Identification through High-Throughput Screening Initiatives
The discovery of the chemical scaffold to which SGI-9380 belongs originated from a high-throughput screening (HTS) campaign designed to identify allosteric activators of PKM2. These initiatives are fundamental in modern drug discovery, allowing for the rapid screening of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target.
The HTS campaign that ultimately led to the identification of the quinolone sulfonamide series, the class of compounds that includes this compound, was specifically designed to find molecules that could enhance the affinity of PKM2 for its substrate, phosphoenolpyruvate (B93156) (PEP). An initial hit from this screening was a compound identified as "compound 4" in subsequent research publications. This compound was validated as a potent, submicromolar activator of PKM2, providing the foundational chemical structure for further optimization. nih.gov
Early-Stage Compound Characterization and Optimization
Following the identification of the initial hit, a process of lead optimization was undertaken to improve the potency, selectivity, and drug-like properties of the compound. This involved the synthesis and characterization of a series of analogs based on the quinolone sulfonamide scaffold. nih.gov
The structure-activity relationship (SAR) studies explored modifications at various positions of the chemical structure. These efforts led to the development of a series of compounds with varying potencies against recombinant PKM2. The table below illustrates a subset of the lead optimization efforts, showcasing the impact of different chemical modifications on the half-maximal activating concentration (AC50).
| Compound | AC50 (nM) against recombinant PKM2 |
| Compound 4 | 310 |
| Compound 5 | 130 |
| Compound 6 | 81 |
| Compound 7 | 180 |
| Compound 8 | 460 |
| Compound 9 | 77 |
These optimization studies were crucial in identifying key structural features required for potent PKM2 activation and ultimately led to the selection of compounds with improved characteristics for further preclinical development. nih.gov
This compound as a Potent Small Molecule PKM2 Activator
This compound emerged from these optimization efforts as a potent and specific small molecule activator of PKM2. Biochemical assays demonstrated that this compound activates PKM2, leading to a significant increase in its enzymatic activity. researchgate.net
The activation of PKM2 by this compound has been shown to be comparable to the effect of the endogenous allosteric activator fructose-1,6-bisphosphate (FBP). nih.gov this compound and related compounds were found to bind to a distinct allosteric pocket on the PKM2 enzyme, a site different from the FBP binding pocket. This unique binding mode allows these activators to overcome the negative regulation of PKM2 by phosphotyrosine peptides. nih.gov
Detailed kinetic studies have characterized the potency of this compound in activating PKM2. The following table summarizes the half-maximal effective concentration (EC50) values for this compound in the presence of the substrates phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP).
| Substrate | EC50 of this compound (µmol/L) |
| PEP | 15 |
| ADP | 47 |
These findings establish this compound as a potent activator of PKM2, capable of modulating the enzyme's activity in a significant manner. researchgate.net The characterization of its unique allosteric binding mode and its ability to overcome inhibitory signals have made it a valuable tool for studying the role of PKM2 in cellular metabolism and disease. nih.gov
Molecular Pharmacology and Target Engagement of Sgi 9380
Direct Binding to Pyruvate (B1213749) Kinase M2 (PKM2)
SGI-9380 directly binds to and activates Pyruvate Kinase M2 (PKM2), demonstrating a high potency in modulating its enzymatic function. Research findings indicate that this compound activates PKM2 with an AC50 value of 62 nmol/L readthedocs.ionih.gov. This activation is characterized by an increased affinity of PKM2 for its substrate, phosphoenolpyruvate (B93156) (PEP), but notably, it does not affect the enzyme's affinity for ADP readthedocs.ionih.gov. Furthermore, this compound has been shown to potently stimulate pyruvate kinase activity in A549 lung adenocarcinoma cells, even in the presence of high levels of phosphorylated PKM2 at Tyr105 (p-Tyr105 PKM2). This suggests that the allosteric binding site of this compound is not significantly impacted by Tyr105 phosphorylation, a modification known to render PKM2 insensitive to activation by fructose-1,6-bisphosphate (FBP) readthedocs.ionih.gov.
Table 1: Biochemical Activity of this compound on PKM2
| Compound | AC50 (nM) | Effect on PEP Affinity | Effect on ADP Affinity |
| This compound | 62 readthedocs.ionih.gov | Increased readthedocs.ionih.gov | No effect readthedocs.ionih.gov |
Allosteric Binding Site Characterization
This compound exerts its activating effects through binding to a specific allosteric site on the PKM2 enzyme readthedocs.ionih.govnih.gov. This binding site is distinct from the canonical FBP binding site, which is another well-known allosteric activator of PKM2 readthedocs.ionih.govnih.gov. Structural analyses have localized the this compound binding site to the dimer-dimer interface of the PKM2 enzyme readthedocs.ionih.govnih.gov. This interface is a critical region for the assembly and regulation of the PKM2 tetramer. Other synthetic small molecule activators of PKM2 have also been observed to bind at this subunit interface, promoting the formation of the active tetrameric state.
Structural Analysis of this compound-PKM2 Interaction
Detailed structural investigations, particularly through co-crystallography, have provided significant insights into how this compound interacts with PKM2 at a molecular level, elucidating the mechanism of its allosteric activation.
Co-crystal Structure Elucidation
A co-crystal structure of this compound bound to tetrameric PKM2 has been successfully obtained at a high resolution of 2.03 Å readthedocs.ionih.govnih.gov. This structural elucidation is crucial for understanding the precise molecular interactions between the compound and the enzyme. The co-crystal structure revealed a novel binding stoichiometry, illustrating a 1:1 binding ratio of this compound compound to each monomer of PKM2 readthedocs.ionih.gov.
Dimer-Dimer Interface Binding
The co-crystal structure confirms that this compound binds specifically at the dimer-dimer interface of the PKM2 enzyme readthedocs.ionih.govnih.gov. This strategic binding at the interface is fundamental to its mechanism of action, as it plays a critical role in facilitating and stabilizing the formation of the active PKM2 tetramer readthedocs.ionih.gov. The interaction at this interface is key to driving the conformational changes necessary for enzyme activation.
Occupancy Stoichiometry
Further analysis of the binding stoichiometry revealed that this compound occupies the allosteric site with two molecules per PKM2 dimer readthedocs.ionih.govnih.gov. This finding is notable because it contrasts with other reported PKM2 activators that bind to the same allosteric site, which typically exhibit an occupancy of one molecule per dimer readthedocs.ionih.govnih.gov. Considering that a PKM2 tetramer is composed of two dimers, an occupancy of two molecules per dimer translates to four molecules of this compound per tetramer, which is consistent with the observed 1:1 binding ratio of compound to monomer readthedocs.ionih.gov.
Table 2: this compound Binding Stoichiometry to PKM2
| Binding Location | Occupancy (Molecules per Dimer) | Occupancy (Molecules per Tetramer) | Compound:Monomer Ratio |
| Allosteric Dimer-Dimer Interface | 2 readthedocs.ionih.govnih.gov | 4 | 1:1 readthedocs.ionih.gov |
Modulation of PKM2 Conformational States
PKM2 is known to exist in an equilibrium between different oligomeric states, primarily a highly active tetramer and a less active dimer or monomer. The tetrameric form of PKM2 exhibits high affinity for PEP and robust catalytic activity, while the dimeric form has a low affinity for PEP and is considered nearly inactive under physiological conditions.
This compound functions as a potent modulator of these conformational states. Similar to other PKM2 activators, this compound actively induces the formation of the tetrameric state of PKM2 within cells readthedocs.ionih.gov. This induction of tetramerization is consistent with the established understanding that the tetrameric form of PKM2 is essential for its full enzymatic activation readthedocs.ionih.gov. Experimental evidence supporting this modulation includes observations where PKM2 activators, including this compound, increased the amount of endogenous PKM2 that co-immunoprecipitated with FLAG-PKM2. This result indicates an enhanced cellular association between PKM2 subunits, which is indicative of increased tetramer formation readthedocs.ionih.gov. The binding of allosteric modulators like this compound fundamentally alters the spatial conformation of PKM2, thereby influencing its transition state and promoting the highly active R-state tetrameric form.
Biochemical and Enzymatic Characterization of Sgi 9380 Activity
Quantitative Assessment of PKM2 Activation in Biochemical Assays
In biochemical assays, SGI-9380 demonstrates robust activation of PKM2. Quantitative assessments have established its half-maximal activating concentration (AC50) at 62 nM. The compound exhibits maximal activation levels that are comparable to, or even slightly exceed, those achieved by the endogenous PKM2 activator, Fructose-1,6-bisphosphate (FBP). Specifically, this compound achieved 107% of the maximal activation observed with FBP. Furthermore, this compound has been shown to potently activate pyruvate (B1213749) kinase activity in cellular contexts, such as in A549 lung adenocarcinoma cells.
The following table summarizes the quantitative activation data for this compound compared to FBP:
| Compound | AC50 (nM) | Maximal Activation (% relative to FBP) |
| FBP | 23 ± 8 | 100 ± 0 |
| This compound | 62 ± 23 | 107 ± 10 |
Comparative Analysis with Endogenous PKM2 Activators (e.g., FBP)
This compound shares functional similarities with FBP in its ability to activate PKM2, notably by increasing the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP). However, unlike FBP, this compound does not significantly affect PKM2's affinity for ADP. A key distinction lies in their binding sites: FBP activates PKM2 by binding to a specific site and stabilizing the active tetrameric conformation of the enzyme. In contrast, this compound does not bind to the FBP site. Instead, structural analysis, including a co-crystal structure of this compound bound to tetrameric PKM2 at 2.03 Å resolution, reveals that this compound binds to a distinct allosteric site located at the dimer-dimer interface of the enzyme. Interestingly, this compound binds to this allosteric site with an occupancy of two molecules per dimer, which differs from some other PKM2 activators that bind to the same site with an occupancy of one molecule per dimer.
Kinetic Studies of this compound-Mediated PKM2 Activation
Kinetic studies further elucidate the mechanism of this compound's action on PKM2. As mentioned, this compound enhances the enzyme's affinity for PEP. The EC50 value for PEP in the presence of this compound was determined to be 15 µmol/L, a significant improvement compared to 87 µmol/L in the presence of a DMSO control. This indicates that this compound makes PKM2 more efficient at utilizing PEP for catalysis. Conversely, this compound has a minimal impact on the enzyme's affinity for ADP, with an EC50 for ADP of 47 µmol/L compared to 61 µmol/L for the DMSO control. In cellular environments, the activation of PKM2 by this compound demonstrates relative stability, characterized by slow kinetics of PKM2 inactivation following compound washout.
The kinetic parameters for PKM2 in the presence of this compound, FBP, and DMSO control are presented below:
| Activator | Substrate | EC50 (µmol/L) |
| This compound | PEP | 15 |
| FBP | PEP | 15 |
| DMSO | PEP | 87 |
| This compound | ADP | 47 |
| FBP | ADP | 62 |
| DMSO | ADP | 61 |
Effects on PKM2 Phosphorylation Status (e.g., Tyr105) and Allosteric Activation
PKM2 activity is known to be regulated by phosphorylation, particularly at Tyr105, which can render the enzyme insensitive to activation by FBP. However, this compound demonstrates the ability to potently activate pyruvate kinase activity in A549 cells, even in the presence of high levels of p-Tyr105. This suggests that the allosteric site to which this compound binds is not significantly impacted by PKM2 phosphorylation at Tyr105.
The activation mechanism of this compound is linked to its capacity to induce the formation of the active PKM2 tetramer in cells. The tetrameric form of PKM2 is essential for its full enzymatic activity. The co-crystal structure of this compound bound to tetrameric PKM2 provides direct evidence of this interaction and highlights the distinct allosteric binding site at the dimer-dimer interface. This allosteric engagement facilitates the conformational changes necessary for PKM2 to adopt its highly active tetrameric state.
Cellular and in Vitro Mechanistic Studies of Sgi 9380
Cellular Uptake and Intracellular Localization
SGI-9380 has been shown to effectively permeate the cell membrane, enabling its intracellular activity and activation of PKM2 nih.govwikipedia.org. Structural studies have provided insights into its binding characteristics. A cocrystal structure of this compound bound to tetrameric PKM2 was obtained at a resolution of 2.03 Å nih.govwikipedia.orgwikipedia.org. This structure revealed that this compound does not bind to the canonical fructose-1,6-bisphosphate (FBP) site but instead interacts with a distinct allosteric site located at the dimer-dimer interface of the PKM2 enzyme nih.govwikipedia.orgwikipedia.org. Notably, this compound binds to this allosteric site with an occupancy of two molecules per dimer, a higher binding ratio compared to some other PKM2 activators that bind at the same site with one molecule per dimer nih.govwikipedia.orgwikipedia.org. This binding induces the tetramer formation of PKM2 in cells, which is essential for the enzyme's full activation nih.govwikipedia.org. Furthermore, this compound's ability to activate PKM2 is observed even in cells exhibiting high levels of p-Tyr105 phosphorylation, suggesting that the compound's allosteric binding site is not significantly impacted by PKM2 phosphorylation at this residue nih.govwikipedia.org.
Impact on Cell Viability and Proliferation in Malignant Cell Lines
Studies investigating the impact of this compound on malignant cell lines have revealed a conditional effect on cell viability and proliferation. Under normal cell culture conditions, this compound did not significantly affect the growth of various cancer cell lines in vitro nih.govwikipedia.orgwikipedia.org. However, its potent inhibitory effects became evident when cells were subjected to nutrient-deprived environments nih.govwikipedia.orgwikipedia.org.
Sensitivity under Nutrient-Deprived Conditions (e.g., Serine Starvation)
A critical finding is the strong inhibition of proliferation observed in multiple lung cancer cell lines when serine was absent from the cell culture media nih.govwikipedia.orgwikipedia.org. For instance, this compound potently inhibited the growth of A549 lung adenocarcinoma cells with an EC50 value of 210 nmol/L when cultured in BME (Basal Medium Eagle) media lacking nonessential amino acids nih.govwikipedia.org. Similarly, NCI-H1299 cells showed sensitivity with an EC50 of 300 nmol/L under these conditions wikipedia.org. The growth inhibition induced by this compound in serine-deprived media was effectively rescued by the re-addition of serine (30 µmol/L) to the media nih.govwikipedia.org. This suggests a direct link between PKM2 activation by this compound and the cellular reliance on de novo serine biosynthesis.
Conversely, certain cancer cell lines, such as MDA-MB-468 (breast cancer) and Malme-3M (melanoma), which exhibit amplification of PHGDH (3-phosphoglycerate dehydrogenase), were able to proliferate well in serine-lacking media and demonstrated insensitivity to SGI-10067, a related PKM2 activator wikipedia.org. This indicates that the ability of PHGDH-amplified cancer cells to divert glycolytic intermediates into the de novo serine biosynthetic pathway might operate independently of the PKM2 activation state wikipedia.org. Serine starvation itself can induce cellular stress responses and metabolic reprogramming, contributing to the inhibition of cancer progression citeab.com.
Table 1: this compound's Effect on Cancer Cell Viability under Serine Starvation
| Cell Line | Condition (Media) | EC50 (nmol/L) | Effect of Serine Addition | Source |
| A549 | BME lacking nonessential amino acids | 210 | Rescued viability | nih.govwikipedia.org |
| NCI-H1299 | BME lacking nonessential amino acids | 300 | Rescued viability | wikipedia.org |
Correlation with PKM2 Expression and Activation Status
This compound functions as a small-molecule activator of PKM2 wikipedia.orgfishersci.se. In in vitro biochemical assays, this compound activated PKM2 with an AC50 value of 62 nmol/L, achieving maximal activation levels comparable to FBP (fructose-1,6-bisphosphate) nih.govwikipedia.org. This activation leads to an increased affinity of PKM2 for phosphoenolpyruvate (B93156) (PEP), but not for ADP nih.govwikipedia.org. The compound's ability to activate pyruvate (B1213749) kinase activity was also demonstrated in A549 cells nih.govwikipedia.org. The observed potent activation of PKM2 by this compound in cells, even those with high levels of Tyr105 phosphorylation on PKM2, suggests that the allosteric site bound by this compound is largely unaffected by this phosphorylation nih.govwikipedia.org. The inactivation of the M2 form of pyruvate kinase (PKM2) in cancer cells is generally associated with increased tumorigenicity, as it allows for the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid biomass production wikipedia.orgfishersci.se. By activating PKM2, this compound aims to reverse this metabolic reprogramming, pushing glycolytic flux towards pyruvate and thereby limiting the availability of intermediates for anabolic processes.
Table 2: this compound's Biochemical Activation Profile for PKM2
| Compound | AC50 (nmol/L) | Effect on PKM2 Affinity for PEP | Effect on PKM2 Affinity for ADP | Source |
| This compound | 62 | Increased | No effect | nih.govwikipedia.org |
| FBP | 23 | Increased | No effect | nih.gov |
Effects on Glycolytic Flux and Downstream Metabolite Profiles
Glycolysis is a fundamental metabolic pathway that breaks down glucose into pyruvate, generating ATP and NADH mpg.defishersci.atmpg.de. Cancer cells often exhibit altered glucose metabolism, characterized by increased glucose uptake and conversion to lactate, a phenomenon known as the Warburg effect wikipedia.org. PKM2, being the enzyme that catalyzes the final rate-limiting step of glycolysis, plays a key role in this metabolic shift wikipedia.orgfishersci.se.
This compound, by activating PKM2, influences glycolytic flux. In cancer cells, PKM2 often exists in an inactive dimeric form, which allows glycolytic intermediates to accumulate and be shunted into biosynthetic pathways essential for rapid cell proliferation nih.govfishersci.se. The activation of PKM2 by this compound promotes its tetramerization, leading to a more active enzyme that efficiently converts phosphoenolpyruvate (PEP) to pyruvate nih.govwikipedia.orgfishersci.se. This shift in PKM2 activity is expected to re-channel glycolytic intermediates towards energy production (pyruvate and subsequent oxidative phosphorylation) rather than anabolic processes.
Alterations in Key Glycolytic Intermediates
The activation of PKM2 by this compound directly impacts the concentrations of glycolytic intermediates. When PKM2 is activated, the conversion of PEP to pyruvate is enhanced, which would consequently reduce the intracellular levels of upstream glycolytic intermediates, including 3-phosphoglycerate (B1209933) (3-PG) and phosphoenolpyruvate (PEP) nih.gov. Conversely, when PKM2 is inactivated (as often seen in cancer cells), these intermediates accumulate and are diverted into biosynthetic pathways nih.gov. Therefore, this compound's action promotes the efficient flow of carbon through the lower half of glycolysis, limiting the availability of precursors for other metabolic branches.
Interference with De Novo Serine Biosynthesis Pathways
A significant consequence of PKM2 activation by this compound is its interference with de novo serine biosynthesis nih.govwikipedia.org. Serine is synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG) through a pathway initiated by 3-phosphoglycerate dehydrogenase (PHGDH) nih.govwikipedia.orgmpg.defishersci.ca. By activating PKM2, this compound drives 3-PG downstream towards pyruvate, thereby reducing the pool of 3-PG available for serine synthesis nih.govwikipedia.org. This metabolic re-routing explains why cancer cells become sensitive to this compound under serine-starved conditions: they are unable to compensate for the lack of exogenous serine by synthesizing it de novo, as the pathway is functionally suppressed by activated PKM2 nih.govwikipedia.org. This interference highlights a metabolic vulnerability in cancer cells that rely on this pathway for their growth and survival, especially when external serine sources are limited citeab.com.
Regulation of Anabolic Pathways and Biomass Production
This compound's activation of PKM2 has a notable impact on cellular anabolic processes, particularly affecting de novo serine biosynthesis. Research indicates that this compound interferes with this pathway, a critical component for cellular anabolism and biomass production. The viability effects observed in cells treated with this compound under serine-starved conditions can be mitigated by the exogenous addition of serine to the culture medium, underscoring the compound's direct influence on serine metabolism psu.edu. This suggests that by modulating PKM2 activity, this compound indirectly influences the availability of metabolic intermediates crucial for various anabolic pathways, including nucleotide biosynthesis and the pentose (B10789219) phosphate (B84403) pathway, which are essential for cell growth and proliferation iied.orgresearchgate.netctdbase.org.
Cellular Signaling Pathway Modulation via PKM2 Activation
This compound functions as a potent activator of PKM2 activity within cells. Its half-maximal activating concentration (AC50) for PKM2 biochemical activation has been determined to be 62 nmol/L psu.edupsu.edu. This activation is observed even in the presence of high levels of phosphorylated PKM2 at Tyr105, suggesting that the allosteric site to which this compound binds is not significantly impacted by this specific phosphorylation psu.edupsu.edu.
A key mechanism of this compound's action is its ability to induce the formation of the tetrameric form of PKM2. The tetrameric state is crucial for the enzyme's full catalytic activity psu.edupsu.edu. PKM2's enzymatic activity is subject to allosteric regulation by both intracellular signaling pathways and various metabolites, thereby integrating diverse cellular inputs to fine-tune glucose metabolism according to cellular demands iied.org. This compound's capacity to stimulate pyruvate kinase activity in cellular contexts, such as in A549 lung adenocarcinoma cells, further highlights its role in modulating cellular signaling pathways through direct PKM2 activation psu.edupsu.edu.
The biochemical activation profile of PKM2 by this compound is summarized in the table below:
| Activator | AC50 (nmol/L) | Maximal Activation Level (relative to FBP) |
| This compound | 62 psu.edupsu.edu | Similar to FBP psu.edupsu.edu |
Interaction with Other Cellular Enzymes and Proteins
This compound exhibits a specific interaction with the PKM2 enzyme. Structural analysis, including a co-crystal structure of this compound bound to tetrameric PKM2 at 2.03 Å resolution, reveals that this compound binds to an allosteric site psu.edumedkoo.com. This site is distinct from the binding site of fructose-1,6-bisphosphate (FBP), the endogenous allosteric activator psu.edupsu.edumedkoo.com. The compound binds to this allosteric site with an occupancy of two molecules per PKM2 dimer psu.edumedkoo.com.
Furthermore, a derivative of this compound, known as TP-1454, has been identified as a "molecular glue." This term describes compounds that enhance protein-protein interactions. TP-1454 specifically enhances the binding of two PKM2 dimers, thereby promoting the formation of the active tetrameric configuration of the enzyme researchgate.netnih.govnih.gov. This mechanism underscores this compound's and its derivatives' capacity to modulate cellular processes by influencing the oligomeric state and functional activity of key metabolic enzymes through specific protein-protein interface interactions nih.gov.
Preclinical in Vivo Efficacy Studies in Disease Models
Application in Xenograft Tumor Models
No publicly available studies detailing the application of SGI-9380 in xenograft tumor models were identified.
Information regarding the in vivo inhibition of tumor growth by this compound is not available in the public scientific literature.
There are no specific preclinical studies available that evaluate the antitumor activity of this compound in xenograft models of lung adenocarcinoma or lymphoma.
No research has been published detailing the analysis of metabolic changes in tumor tissues following treatment with this compound.
Investigations into Potential Mechanisms of Resistance
There are no available scientific reports investigating the potential mechanisms of resistance to this compound in cancer models.
Exploration of Combination Research Strategies
No preclinical studies exploring combination therapy strategies involving this compound have been identified in the public domain.
Structure Activity Relationship Sar and Analog Development
Identification of Key Pharmacophores for PKM2 Activation
SGI-9380 functions as an allosteric activator of PKM2. Structural studies, including a co-crystal structure of this compound bound to tetrameric PKM2 at 2.03 Å resolution, have revealed that this compound does not bind to the canonical Fructose-1,6-bisphosphate (FBP) site. Instead, it occupies a distinct allosteric site located at the dimer-dimer interface of the PKM2 tetramer. nih.govselleckchem.com Notably, this compound binds to this allosteric site with an occupancy of two molecules per dimer, a characteristic that differentiates it from some other PKM2 activators which bind with an occupancy of one molecule per dimer. nih.govselleckchem.com
The binding of this compound to this allosteric site is critical for its mechanism of action. It promotes the formation of the active tetrameric form of PKM2, which is essential for the enzyme's full catalytic activity. nih.gov Both this compound and its analog SGI-10067 have been shown to increase the affinity of PKM2 for its substrate, phosphoenolpyruvate (B93156) (PEP). nih.gov Furthermore, these compounds effectively permeate cell membranes to activate PKM2, even in the presence of high levels of Tyr105 phosphorylation on PKM2, suggesting that the allosteric binding site is not significantly affected by this phosphorylation event. nih.gov
Development of this compound Analogs and Derivatives (e.g., SGI-10067, TP-1454)
The initial success of this compound in activating PKM2 led to the development of several analogs and derivatives aimed at enhancing activity and exploring therapeutic potential. SGI-10067 is a prominent analog that exhibits structural similarities to this compound, implying a similar mode of interaction with PKM2. nih.govselleckchem.com Like this compound, SGI-10067 functions as a potent PKM2 activator. nih.govresearchgate.net
Another significant derivative is TP-1454, which was developed from the this compound scaffold. dcchemicals.com TP-1454 is described as a "molecular glue" that enhances the association of PKM2 dimers, thereby promoting the formation of the active tetrameric enzyme. dcchemicals.com This compound has demonstrated potent PKM2 activating capabilities, with an AC50 of 10 nM in biochemical assays. ub.ac.idpnas.org The therapeutic promise of TP-1454 is underscored by its progression into clinical trials as the first oral PKM2 activator for the treatment of advanced solid tumors. dcchemicals.com
Comparative Analysis of Potency and Selectivity among Analogs
Comparative studies have evaluated the potency of this compound and its key analogs in activating PKM2 and influencing cellular processes. Both this compound and SGI-10067 have demonstrated potent PKM2 activation in vitro, exhibiting low nanomolar activity in biochemical and cell-based assays. nih.govnih.gov Specifically, this compound shows an AC50 of 62 nM for PKM2 activation, while SGI-10067 is more potent with an AC50 of 11 nM. In cellular contexts, when tested for inhibiting the growth of A549 lung adenocarcinoma cells in a serine-depleted medium, this compound and SGI-10067 exhibited EC50 values of 210 nM and 89 nM, respectively. nih.gov This indicates that SGI-10067 generally shows higher potency in both direct enzyme activation and cellular growth inhibition under specific conditions. TP-1454, with an AC50 of 10 nM in biochemical assays, further exemplifies the potency achieved in this class of PKM2 activators. ub.ac.idpnas.org
The maximal PKM2 activity induced by this compound and SGI-10067 was approximately 600% relative to control conditions, comparable to the endogenous activator FBP. nih.govselleckchem.com While the primary focus of research on these compounds has been their specific activation of PKM2, detailed quantitative selectivity profiles against a broad panel of other enzymes or targets are not extensively reported in the provided literature. However, their consistent characterization as PKM2 activators in the context of cancer metabolism research suggests a degree of specificity for this target.
Table 1: Potency of this compound and its Analogs in PKM2 Activation and Cell Growth Inhibition
| Compound | PKM2 Activation (AC50) | Cell Growth Inhibition (EC50) in A549 cells (serine-depleted media) |
| This compound | 62 nM | 210 nM nih.gov |
| SGI-10067 | 11 nM | 89 nM nih.gov |
| TP-1454 | 10 nM ub.ac.idpnas.org | Not specified in provided sources |
Advanced Research Methodologies Applied to Sgi 9380 Studies
Isotope-Labeled Metabolomics for Flux Analysis
Isotope-labeled metabolomics, particularly techniques such as Carbon-13 (13C) Metabolic Flux Analysis (MFA), are powerful tools for quantitatively studying cellular metabolism wikipedia.orgfishersci.campg.denih.govnih.gov. This approach involves introducing isotopically labeled substrates (e.g., 13C-labeled glucose or glutamine) into a biological system, allowing researchers to track the flow of these labeled atoms through various metabolic pathways wikipedia.orgfishersci.canih.gov. By analyzing the labeling patterns in intracellular metabolite pools using mass spectrometry, it is possible to estimate metabolic fluxes—the rates at which metabolic reactions occur wikipedia.orgfishersci.canih.gov.
This methodology is crucial for understanding metabolic turnover rates, distinguishing between converging metabolic pathways, and identifying previously overlooked metabolic pathways or flux changes wikipedia.orgfishersci.ca. Given SGI-9380's role as a PKM2 activator that potently inhibits cancer cell proliferation in media lacking serine, isotope-labeled metabolomics can be applied to precisely map the metabolic shifts induced by this compound wikipedia.org. For instance, it can reveal how this compound alters the flow of carbon through glycolysis, the tricarboxylic acid (TCA) cycle, and serine biosynthesis pathways in cancer cells, providing a detailed understanding of its metabolic impact fishersci.cawikipedia.org. Heavy isotope labeled metabolites detected by mass spectrometry are commonly used to analyze metabolic reaction rates in cultured cells, and methods exist to overcome limitations by acutely increasing the metabolite pool to facilitate accurate assessment of reaction rates ontosight.ai.
Proteomic Approaches for Protein-Protein Interaction Networks
Proteomic approaches are indispensable for mapping protein-protein interaction (PPI) networks, which are fundamental to understanding cellular physiology, disease states, and drug development wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgnih.govuni.lu. These methods aim to identify and characterize the physical contacts between proteins within a cell, which can be either stable (forming protein complexes) or transient (involved in signaling cascades) wikipedia.org.
Key proteomic techniques employed include mass spectrometry-based methods, such as Affinity Purification Mass Spectrometry (AP-MS), and Yeast Two-Hybrid (Y2H) assays guidetopharmacology.orgguidetopharmacology.orgnih.govnih.gov. AP-MS, for example, facilitates the isolation of protein complexes from cell lysates, enabling their study under near-physiological conditions and providing insights into the dynamics of protein interactions nih.gov.
A significant finding directly relevant to this compound is the availability of a co-crystal structure of this compound bound to tetrameric PKM2 at a resolution of 2.03 Å wikipedia.org. This structural data provides direct evidence of this compound's interaction with PKM2 and its role in inducing the formation of PKM2 tetramers. Understanding these specific protein-drug and protein-protein interactions is critical for elucidating the molecular mechanism by which this compound activates PKM2 and subsequently affects cancer cell metabolism and proliferation wikipedia.org. Proteomic analyses can further explore the broader network of proteins whose interactions are modulated by PKM2 activation.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful tools that provide atomic-level insights into molecular structures, interactions, and dynamic behaviors wikipedia.orgguidetopharmacology.orgnitrkl.ac.inuni.luamdb.online. Rooted in physical theories and algorithms, MD simulations leverage force fields to simulate the movement of atoms and molecules over time, offering a virtual laboratory for studying complex biochemical processes such as protein folding, drug binding, and conformational changes guidetopharmacology.orgguidetopharmacology.orgnitrkl.ac.in.
The existence of a co-crystal structure of this compound bound to tetrameric PKM2 at 2.03 Å resolution provides an excellent starting point for MD simulations wikipedia.org. This structural data can be used to construct detailed molecular models, allowing researchers to simulate the binding dynamics of this compound to PKM2. Such simulations can reveal the precise interactions between this compound and the PKM2 binding site, the conformational changes that PKM2 undergoes upon this compound binding, and the mechanism by which this compound induces PKM2 tetramerization wikipedia.orgguidetopharmacology.orgnitrkl.ac.inuni.lu. These computational studies complement experimental findings by providing a dynamic view of molecular events that are difficult to observe directly, contributing to a deeper understanding of this compound's activation mechanism.
Three-Dimensional Cell Culture Models for Advanced In Vitro Assessment
Traditional two-dimensional (2D) cell cultures, where cells grow as monolayers on flat surfaces, often fail to accurately replicate the complex physiological conditions found in vivo, particularly the intricate architecture and microenvironment of solid tumors mpg.denih.govuni.lu. This limitation can lead to discrepancies between in vitro and in vivo drug responses.
Three-dimensional (3D) cell culture models, such as multicellular spheroids and organoids, have emerged as superior in vitro systems that more closely mimic the in vivo tumor microenvironment mpg.denih.govuni.lu. These models allow cells to grow and interact in a more physiologically relevant manner, promoting cell-cell and cell-extracellular matrix (ECM) interactions, and establishing gradients of nutrients, oxygen, and metabolites that are characteristic of natural tissues mpg.denih.govuni.lu.
For a compound like this compound, which potently inhibits cancer cell growth wikipedia.org, 3D cell culture models are invaluable for advanced in vitro assessment of its efficacy. By using 3D tumor spheroids or organoids, researchers can evaluate this compound's impact on cancer cell proliferation, viability, and metabolic activity within a context that more accurately reflects the complexity of a tumor in the body mpg.denih.govnitrkl.ac.inuni.lu. This approach can provide more predictive insights into drug response, potentially reducing the attrition rate in drug discovery and development mpg.denih.govuni.lu.
Detailed Research Findings
Studies on this compound have provided specific quantitative data regarding its potency as a PKM2 activator and its inhibitory effects on cancer cell proliferation.
Table 1: PKM2 Activation and A549 Cell Growth Inhibition by this compound and SGI-10067
| Compound | PKM2 Activation AC50 (nM) | A549 Cell Growth Inhibition EC50 (nM) (in serine-lacking media) |
| This compound | 62 wikipedia.org | 210 wikipedia.org |
| SGI-10067 | 11 wikipedia.org | 89 wikipedia.org |
Note: AC50 refers to the half maximal activator concentration, and EC50 refers to the half maximal effective concentration.
These findings demonstrate that this compound and SGI-10067 are potent PKM2 activators, with SGI-10067 exhibiting higher potency in both PKM2 activation and cancer cell growth inhibition in the tested conditions wikipedia.org. The maximal activation levels achieved by both compounds were similar to those of FBP (Fructose-1,6-bisphosphate), and they increased the affinity of PKM2 for PEP (Phosphoenolpyruvate) but not ADP (Adenosine Diphosphate), suggesting a similar allosteric activation mechanism to FBP wikipedia.org.
Future Directions and Research Opportunities for Sgi 9380
Elucidating Additional Downstream Effects of PKM2 Activation
While the primary metabolic effects of PKM2 activation (e.g., increased glycolytic flux, reduced serine biosynthesis) are well-documented, a more comprehensive understanding of its broader downstream cellular and systemic effects is crucial. Future research could focus on:
Metabolomics and Fluxomics: Detailed analyses to map the global metabolic shifts induced by SGI-9380 in various cell types and in vivo models, identifying previously unrecognized metabolic vulnerabilities or adaptations.
Proteomics and Phosphoproteomics: Investigating changes in protein expression, post-translational modifications (especially phosphorylation and acetylation), and protein-protein interactions following this compound treatment. This could reveal novel signaling pathways or protein complexes influenced by PKM2 activation frontiersin.orgnih.gov.
Gene Expression Profiling: Comprehensive RNA sequencing or microarray studies to identify the full spectrum of gene expression changes mediated by PKM2 activation, particularly those related to its non-metabolic, nuclear functions (e.g., regulation of HIF-1α, β-catenin, STAT3, c-Myc, NF-κB, and their target genes) mdpi.comcarcinogenesis.compatsnap.comnih.govcarcinogenesis.comnih.govnih.govfrontiersin.orgresearchgate.netmedsci.orgthieme-connect.comcellphysiolbiochem.comdiabetesjournals.orgmdpi.comspandidos-publications.comaacrjournals.org.
Immune Cell Modulation: Further exploration of how PKM2 activation influences immune cell metabolism and function within the tumor microenvironment and in inflammatory conditions, including its effects on T cell activation, macrophage polarization, and cytokine production thieme-connect.comfrontiersin.orgdovepress.com.
Investigating PKM2 as a "Molecular Glue" Mechanism
The concept of "molecular glues" has gained significant traction in drug discovery, referring to small molecules that induce or stabilize protein-protein interactions (PPIs) patsnap.com. This compound's mechanism of binding to the dimer-dimer interface of PKM2 to promote tetramerization aligns with this principle psu.edupsu.eduresearchgate.net. TP-1454, a derivative of this compound, is explicitly described as enhancing the binding of two PKM2 dimers as a "glue" for the monomer researchgate.netfrontiersin.orgresearchgate.netnih.govresearchgate.net. Future research could delve deeper into:
Structural Biology of Induced Tetramerization: High-resolution structural studies (e.g., cryo-EM, X-ray crystallography) of PKM2 in complex with this compound and its derivatives, potentially with other interacting proteins, to precisely map the conformational changes and interaction interfaces that lead to stable tetramer formation.
Rational Design of Next-Generation Molecular Glues: Leveraging the structural insights from this compound to rationally design novel molecular glues that more efficiently and selectively induce PKM2 tetramerization or even promote other beneficial PKM2-mediated PPIs.
Identification of Other PKM2-Associated PPIs: Exploring if this compound or similar activators can modulate other functionally relevant protein-protein interactions involving PKM2, beyond its oligomerization, which could open new therapeutic avenues.
Exploring Novel Therapeutic Applications Beyond Oncology
Given PKM2's diverse roles in cellular homeostasis and disease beyond cancer, this compound and its activators warrant investigation in other therapeutic areas.
Inflammatory and Autoimmune Diseases: Further preclinical studies to evaluate the efficacy of this compound in various models of chronic inflammation and autoimmune disorders, building on the observed effects of PKM2 modulators on inflammatory responses and immune cell function patsnap.comthieme-connect.comfrontiersin.orgdovepress.com.
Metabolic Disorders: Detailed investigation into this compound's potential to restore metabolic balance in models of diabetes, obesity, and related conditions, focusing on its impact on glucose homeostasis, insulin (B600854) signaling, and lipid metabolism patsnap.comdiabetesjournals.orgdovepress.commdpi.com.
Neurodegenerative Diseases: Expanding research into the role of PKM2 in neuronal metabolism and survival, and exploring if this compound could offer neuroprotective effects, similar to findings in photoreceptor apoptosis models mdpi.com.
Fibrotic Diseases: Given PKM2's implication in fibroblast activation and proliferation in conditions like kidney fibrosis, this compound could be explored for its anti-fibrotic potential researchgate.netfrontiersin.org.
Leveraging this compound as a Tool Compound for PKM2 Pathway Research
This compound has been established as a "potent tool compound" for PKM2 research psu.edupsu.edu. Its continued use can further advance our understanding of PKM2 biology.
Mechanistic Studies: Utilizing this compound to dissect the precise molecular mechanisms by which PKM2 activation influences specific cellular processes, such as cell cycle checkpoints, apoptosis pathways, or gene regulatory networks.
Target Validation: Employing this compound in combination with genetic manipulation (e.g., PKM2 knockdown/overexpression) to definitively validate PKM2 as a therapeutic target in various disease contexts.
Drug Combination Studies: Investigating synergistic effects of this compound with existing or emerging therapies in oncology and other diseases, potentially leading to more effective combination regimens with improved therapeutic indices psu.edupsu.edu.
Biomarker Discovery: Using this compound in preclinical models to identify predictive biomarkers of response or resistance to PKM2 activation, which could guide patient selection in future clinical trials.
Development of Next-Generation PKM2 Activators Based on this compound Scaffold
The success of this compound and its derivative TP-1454 highlights the promise of this chemical scaffold. Future medicinal chemistry efforts should focus on designing and synthesizing next-generation PKM2 activators with improved pharmacological properties.
Enhanced Potency and Selectivity: Optimizing the this compound scaffold to achieve even higher potency and specificity for PKM2, minimizing off-target effects.
Improved Pharmacokinetics and Pharmacodynamics: Developing compounds with better solubility, bioavailability, metabolic stability, and desired tissue distribution, particularly for non-oncology indications where different delivery routes or sustained exposure might be beneficial mdpi.com.
Reduced Structural Alerts and Toxicity Profiles: Addressing any potential liabilities associated with the current scaffold to improve the safety profile of future drug candidates.
Novel Binding Modes: Exploring modifications that could lead to alternative allosteric binding sites or mechanisms of PKM2 activation, potentially overcoming resistance mechanisms or improving efficacy in diverse cellular contexts.
Integrating this compound Research into Systems Biology Approaches
Systems biology provides a holistic framework to understand complex biological phenomena by integrating data from multiple levels (genomic, transcriptomic, proteomic, metabolomic, fluxomic) carcinogenesis.comcarcinogenesis.com. Integrating this compound research into systems biology approaches can provide deeper insights into PKM2's role as a "master regulator" carcinogenesis.compatsnap.comcarcinogenesis.com.
Computational Modeling: Developing sophisticated computational models to simulate the effects of PKM2 activation by this compound on metabolic networks and signaling pathways, predicting cellular responses and identifying critical nodes for intervention carcinogenesis.compatsnap.comcarcinogenesis.com.
Multi-Omics Data Integration: Combining data generated from this compound treatment (e.g., metabolomics, proteomics, transcriptomics) with existing large-scale biological datasets to build comprehensive maps of PKM2-regulated networks in health and disease carcinogenesis.compatsnap.comcarcinogenesis.com.
Network Analysis: Applying network biology tools to identify key regulatory hubs and feedback loops influenced by PKM2 activation, providing a systems-level understanding of its pleiotropic effects carcinogenesis.comcarcinogenesis.com.
Personalized Medicine Approaches: Utilizing systems biology to predict individual patient responses to PKM2 activators like this compound, based on their unique molecular profiles, paving the way for precision medicine strategies patsnap.com.
By pursuing these future directions, research on this compound and PKM2 activators holds immense promise for uncovering fundamental biological insights and translating them into novel therapeutic strategies for a wide range of diseases.
Q & A
Q. What strategies mitigate bias in this compound studies involving subjective outcome measures (e.g., behavioral assays)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
